6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid
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Overview
Description
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is known for its unique structure, which includes a picolinic acid core with a tetrahydro-2H-pyran-4-ylmethylamino substituent. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid typically involves the reaction of picolinic acid derivatives with tetrahydro-2H-pyran-4-ylmethylamine under specific reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic conditions, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research.
Comparison with Similar Compounds
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid can be compared with other similar compounds such as:
Picolinic acid derivatives: These compounds share the picolinic acid core but differ in their substituents, leading to variations in their chemical and biological properties.
Tetrahydro-2H-pyran derivatives: These compounds have the tetrahydro-2H-pyran ring but may have different functional groups attached, affecting their reactivity and applications
Properties
IUPAC Name |
6-(oxan-4-ylmethylamino)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-2-1-3-11(14-10)13-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEGIDXSKWYELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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